molecular formula C9H7ClN4 B1423240 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine CAS No. 870221-49-1

4-(2-Chloropyridin-3-yl)pyrimidin-2-amine

Cat. No. B1423240
CAS RN: 870221-49-1
M. Wt: 206.63 g/mol
InChI Key: DKCVVHMYFZBDAK-UHFFFAOYSA-N
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Description

“4-(2-Chloropyridin-3-yl)pyrimidin-2-amine” is a chemical compound with the molecular formula C9H7ClN4. It has a molecular weight of 206.63 . It is used as a primary and secondary intermediate .


Synthesis Analysis

The synthesis of “4-(2-Chloropyridin-3-yl)pyrimidin-2-amine” can be achieved from 2-Propen-1-one, 1- (2-chloro-3-pyridinyl)-3- (dimethylamino)-, (2E)- . More research is needed to provide a detailed synthesis process.


Molecular Structure Analysis

The molecular structure of “4-(2-Chloropyridin-3-yl)pyrimidin-2-amine” consists of a pyrimidine ring attached to a chloropyridine ring . The exact structure can be found in the MOL File: 870221-49-1.mol .


Physical And Chemical Properties Analysis

“4-(2-Chloropyridin-3-yl)pyrimidin-2-amine” is a compound with the CAS Number 870221-49-1 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources.

Scientific Research Applications

Antifungal Activity

Research indicates that derivatives of this compound exhibit antifungal activities, with varying degrees of effectiveness against different fungal strains. This could be significant for developing new antifungal agents or treatments .

Intermediate for Synthesis

It serves as an intermediate in chemical synthesis, which means it can be used to create a variety of other compounds with diverse applications in pharmaceuticals and other industries .

Antimicrobial Activity

Some derivatives have been synthesized with in vitro antimicrobial activity, indicating potential for developing new antimicrobial agents .

Nonlinear Optical Material Development

A related compound has been used to synthesize new organic nonlinear optical (NLO) materials, which have applications in photonics and optoelectronics .

Safety And Hazards

The compound is classified as an irritant (GHS07) with hazard statements H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280a), and if inhaled, removing the person to fresh air and keeping them comfortable for breathing (P304+P340) .

Future Directions

The future directions for “4-(2-Chloropyridin-3-yl)pyrimidin-2-amine” could involve further exploration of its potential applications. Pyridine derivatives are of great interest in the field of organic synthesis due to their various chemical and biological applications .

properties

IUPAC Name

4-(2-chloropyridin-3-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4/c10-8-6(2-1-4-12-8)7-3-5-13-9(11)14-7/h1-5H,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCVVHMYFZBDAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694258
Record name 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloropyridin-3-yl)pyrimidin-2-amine

CAS RN

870221-49-1
Record name 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 870221-49-1
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

In an argon purged 500 mL round bottom flask placed in an isopropanol bath, was added sodium metal (3.40 g, 148 mmol) slowly to methanol (180 mL). The mixture was stirred at RT for about 30 minutes. To this was added guanidine hydrochloride (12.0 mL, 182 mmol) and the mixture was stirred at RT for 30 minutes, followed by addition of (E)-1-(2-chloropyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one (12.0 g, 57.0 mmol), attached air condenser, moved reaction to an oil bath, where it was heated to about 50° C. for 24 h. Approximately half of the methanol was evaporated under reduced pressure and the solids were filtered under vacuum, then washed with saturated NaHCO3 and H2O, air dried to yield 4-(2-chloropyridin-3-yl)pyrimidin-2-amine as off white solid. MS m/z=207 [M+1]+. Calc'd for C9H7ClN4: 206.63.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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